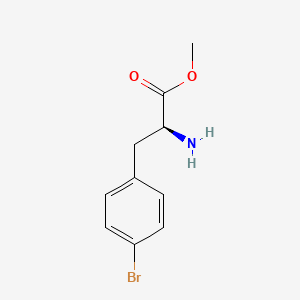

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Description

Contextualization within Chiral Alpha-Amino Acid Derivatives

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate belongs to the broad and vital class of chemical compounds known as chiral alpha-amino acid derivatives. Alpha-amino acids are the fundamental building blocks of proteins, characterized by a central carbon atom (the alpha-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain. In all but the simplest amino acid, glycine (B1666218), the alpha-carbon is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms or enantiomers (L and D isomers).

The "(2S)" designation in this compound specifies its stereochemistry, indicating that it is the S-enantiomer, which corresponds to the L-configuration commonly found in naturally occurring amino acids. This chirality is of paramount importance in biological systems, as the function of proteins and the activity of many drugs are highly dependent on their three-dimensional structure.

As a derivative, this compound has been modified from its parent amino acid, phenylalanine. The carboxyl group is esterified to a methyl ester, and a bromine atom is substituted on the phenyl side chain. Such modifications are common in organic synthesis to protect reactive groups (like the carboxylic acid) or to introduce new functionalities. Chiral amino acid derivatives are extensively used as "chiral pool" starting materials, where their inherent chirality is transferred to the target molecule, avoiding the need for complex asymmetric synthesis steps. nbinno.com

Significance of Para-Brominated Phenylalanine Esters as Chemical Probes and Building Blocks

The presence of a bromine atom on the phenyl ring, specifically at the para-position, imparts unique chemical properties to this compound, making it a valuable building block and chemical probe.

As a Versatile Building Block: The carbon-bromine bond on the aromatic ring is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows chemists to readily attach a wide range of other molecular fragments at this specific position, providing a straightforward route to novel and complex molecular architectures. This strategic utility is crucial in drug discovery, where the systematic modification of a lead compound (a process known as structure-activity relationship or SAR studies) is essential for optimizing its therapeutic properties. nih.govnih.gov For example, its analogues are used in the synthesis of potential modulators for serotonin (B10506) and dopamine (B1211576) receptors. myskinrecipes.com

As a Chemical Probe: Halogenation has become a significant strategy in protein research and engineering. nih.gov The introduction of a heavy atom like bromine can be advantageous for certain analytical techniques. For instance, in X-ray crystallography, the bromine atom can facilitate the determination of a protein's three-dimensional structure through techniques like single-wavelength anomalous dispersion (SAD) phasing. Furthermore, halogenation can modulate the physicochemical properties of the amino acid side chain, including its size, hydrophobicity, and electronic character. nih.govnih.gov These modifications can influence how a peptide or protein folds and interacts with its biological targets, providing researchers with tools to probe these interactions. bohrium.com Incorporating halogenated amino acids can also enhance the stability of peptides against degradation by proteases. bohrium.com

Overview of Contemporary Research Trajectories for This Compound and Related Analogues

Current research involving this compound and its analogues is focused on leveraging its unique structural features for various applications in medicinal chemistry and chemical biology.

One major research trajectory involves its use in the synthesis of modified peptides. By incorporating this unnatural amino acid into a peptide sequence, scientists can create peptidomimetics with enhanced properties. Halogenation can improve metabolic stability, increase potency, and modulate the conformation of the peptide backbone. nih.govcnr.it This is particularly relevant in the development of new antimicrobial peptides (AMPs) and other peptide-based therapeutics. cnr.it

Another significant area of research is its application as a key intermediate in the synthesis of small-molecule drugs. The ability to use the bromo-substituent as a reactive handle allows for the efficient construction of diverse chemical libraries for high-throughput screening. nbinno.comnbinno.com Research on related phenylalanine derivatives demonstrates their utility in developing treatments for neurological disorders and as precursors for anticancer agents. nih.govnbinno.com For instance, the related compound methyl(S)-2-amino-3-(3-bromophenyl)propanoate is used in developing agents for the central nervous system. myskinrecipes.com

Furthermore, there is growing interest in halogenated amino acids for use in diagnostic and imaging applications. While fluorine-18 (B77423) is more common for Positron Emission Tomography (PET), the synthetic strategies developed for halogenated amino acids are broadly applicable. beilstein-journals.org The principles used to create brominated derivatives can inform the synthesis of radiolabeled analogues for imaging biological processes or for targeted drug delivery.

Research on analogues continues to expand, with studies on fluorinated, chlorinated, and iodinated phenylalanine derivatives exploring how different halogens impact biological activity and physicochemical properties. nih.gov This comparative approach helps in the rational design of molecules with finely tuned characteristics for specific therapeutic or research purposes.

Compound Data

Below are the physicochemical properties of the subject compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 99359-33-8 |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| InChI Key | YQWYXOBDKUWXCE-VIFPVBQESA-N |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWYXOBDKUWXCE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2s 2 Amino 3 4 Bromophenyl Propanoate

Stereoselective Synthesis Approaches for Alpha-Amino Esters

The creation of the chiral center at the α-carbon with a specific stereochemistry (S-configuration for the target molecule) is the key challenge. Methodologies to address this include asymmetric hydrogenation, the use of chiral auxiliaries, and various forms of asymmetric catalysis.

Asymmetric Hydrogenation Strategies for Chiral Alpha-Amino Acid Derivatives

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This approach typically involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, using a chiral transition-metal catalyst.

The general reaction involves the reduction of a carbon-carbon double bond in a precursor like methyl 2-acetamido-3-(4-bromophenyl)acrylate. The stereochemical outcome is directed by a chiral phosphine (B1218219) ligand coordinated to a metal center, commonly rhodium or ruthenium.

Key aspects of this strategy include:

Catalyst System: The catalyst is typically composed of a transition metal (e.g., Rh, Ru, Ir) and a chiral ligand (e.g., BINAP, DuPhos, PhanePhos). The ligand's geometry creates a chiral environment that forces the hydrogen to add to one face of the double bond preferentially.

Substrate: The precursor is an N-acylated α,β-unsaturated amino ester. The acyl group is crucial as it coordinates to the metal center, helping to lock the substrate into a specific conformation for hydrogenation.

High Enantioselectivity: These methods are well-developed and can provide access to the desired enantiomer in very high enantiomeric excess (ee), often exceeding 99%.

For the synthesis of the target compound, a suitable precursor would be methyl (Z)-2-acetamido-3-(4-bromophenyl)acrylate. Hydrogenation using a catalyst like [Rh(COD)(R,R-DuPhos)]BF₄ would yield the desired (S)-enantiomer after deacetylation. More recently, highly efficient nickel-catalyzed asymmetric hydrogenation of substrates like cyclic N-sulfonyl ketimino esters has been developed, achieving excellent yields (97–99%) and enantioselectivities (90 to >99% ee).

Table 1: Examples of Asymmetric Hydrogenation Systems for α-Amino Acid Synthesis

| Catalyst/Ligand | Substrate Type | Typical Yield | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Rh(I)-DuPhos | N-acyl dehydroamino esters | >95% | >98% |

| Ru(II)-BINAP | N-acyl dehydroamino esters | >90% | >95% |

| Ir(I)/f-phamidol | α-dibenzylamino β-ketoesters | High | >99% |

| Ni(II)-chiral ligand | N-sulfonyl ketimino esters | 97-99% | 90->99% |

Chiral Auxiliary-Mediated Syntheses (e.g., Schöllkopf's Auxiliary) for Enantiopure Amino Acids

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. One of the most classic and reliable methods in this category is the Schöllkopf bis-lactim ether synthesis. wikipedia.org

This method utilizes a chiral auxiliary derived from the cyclization of glycine (B1666218) and an enantiopure amino acid, typically L-valine or D-valine, to form a 2,5-diketopiperazine. wikipedia.org The choice of valine is due to its bulky isopropyl group, which provides excellent steric hindrance to control the subsequent alkylation step. wikipedia.org

The key steps for synthesizing the (S)-enantiomer of the target compound are:

Formation of the Auxiliary: A dipeptide from glycine and D-valine is cyclized to form a 2,5-diketopiperazine.

Activation: The cyclic dipeptide is treated with a reagent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to form the bis-lactim ether. This step activates the C-H bonds at the glycine unit.

Diastereoselective Alkylation: The bis-lactim ether is deprotonated with a strong base (e.g., n-butyllithium) at the prochiral glycine position. The bulky isopropyl group from the valine auxiliary shields one face of the resulting carbanion. wikipedia.org The subsequent addition of an electrophile, in this case, 4-bromobenzyl bromide, occurs from the less hindered face, leading to a high diastereomeric excess (typically >95% de). wikipedia.orgnih.gov

Hydrolysis and Isolation: Mild acidic hydrolysis cleaves the auxiliary, yielding two amino acid methyl esters: the desired Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate and the methyl ester of D-valine, which can be separated chromatographically. wikipedia.org

While highly effective, this method is often limited to laboratory-scale synthesis due to its multi-step nature and moderate atom economy. wikipedia.org

Asymmetric Catalysis in Alpha-Amino Acid Ester Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient approach. Both transition metal complexes and small organic molecules (organocatalysts) have been successfully employed.

The use of chiral Ni(II) complexes of Schiff bases is a prominent method for the asymmetric synthesis of α-amino acids. nih.gov This approach, pioneered by Belokon, involves the alkylation of a glycine Schiff base coordinated to a Ni(II) center that is also bound to a chiral ligand. nih.gov

The general procedure involves:

Complex Formation: A Schiff base is formed between glycine and a chiral ligand, often derived from (S)- or (R)-proline. This ligand then coordinates with a Ni(II) salt to form a square-planar complex. chemrevlett.comresearchgate.net This complex effectively protects the amino group and activates the α-carbon of the glycine moiety.

Asymmetric Alkylation: The complex is treated with a base (e.g., sodium methoxide) to generate a nucleophilic enolate. The chiral ligand on the complex directs the incoming electrophile (4-bromobenzyl bromide) to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.

Decomposition: After the alkylation, the resulting complex is decomposed with acid to release the enantiomerically enriched amino acid ester and recover the chiral ligand.

An alternative strategy uses an achiral Ni(II) complex of a glycine Schiff base in combination with a chiral phase-transfer catalyst (PTC). Under basic conditions (e.g., solid NaOH in CH₂Cl₂), the chiral PTC shuttles the enolate into the organic phase and creates a chiral ion pair, which directs the subsequent alkylation with high enantioselectivity (90–98.5% ee).

Table 2: Comparison of Ni(II)-Catalyzed Approaches

| Approach | Source of Chirality | Key Intermediate | Typical Electrophile | Advantages |

|---|---|---|---|---|

| Belokon's Method | Chiral ligand on Ni(II) complex | Chiral Ni(II)-glycine Schiff base complex | Alkyl halides, Michael acceptors | High diastereoselectivity, well-studied |

| Phase-Transfer Catalysis (PTC) | Chiral phase-transfer catalyst | Achiral Ni(II)-glycine Schiff base complex | Reactive alkyl halides | Catalytic use of chirality, high ee |

Organocatalysis avoids the use of metals and relies on small, chiral organic molecules to catalyze asymmetric transformations. For α-amino acid synthesis, several systems have been developed, including those based on chiral aldehydes.

Chiral aldehyde catalysis often mimics biological processes, such as the action of pyridoxal-dependent enzymes. In these systems, a chiral aldehyde catalyst, such as one derived from BINOL, reacts with the N-unprotected amino ester to form a Schiff base (imine). The α-proton of the amino ester becomes acidic and can be removed by a base, generating a chiral enamine or a 2-aza-allylic anion intermediate. The facial selectivity of subsequent reactions with electrophiles is controlled by the chiral backbone of the catalyst. This method allows for the direct asymmetric α-functionalization of unprotected amino esters.

Other organocatalytic approaches for α-amino acid ester synthesis include:

Chiral Phosphoric Acids: These catalysts can activate sulfoxonium ylides for asymmetric N-H insertion reactions with anilines, providing access to α-aryl glycines.

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts can catalyze the alkylation of glycine Schiff bases under basic conditions, similar to the Ni(II)-PTC system but without the metal.

Functional Group Interconversions and Aromatic Modifications

The true synthetic utility of this compound lies in the reactivity of its aryl bromide group, which serves as a linchpin for introducing molecular complexity.

Cross-Coupling Reactions for Aryl Ring Diversification (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. nih.gov The bromine atom on the phenyl ring of the title compound makes it an ideal substrate for coupling with a wide array of aryl, heteroaryl, or vinyl boronic acids or esters. mdpi.commdpi.com This reaction offers a robust and versatile strategy to synthesize a large library of phenylalanine derivatives with diverse substituents on the aromatic ring. nih.gov The reaction conditions are generally mild and tolerant of many functional groups, including the ester and the protected amine. mdpi.comresearchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with Methyl (2S)-2-(N-Boc-amino)-3-(4-bromophenyl)propanoate

| Boronic Acid Partner | Catalyst | Base | Solvent | Resulting Structure (Aryl Group) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biphenyl |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-Methoxy-biphenyl |

| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/Water | 3-Phenylpyridine |

Radical Functionalization Approaches for Side-Chain Modification

Recent advances in organic synthesis have highlighted the utility of radical chemistry for C-H functionalization. rsc.org While cross-coupling reactions modify the position of the bromine atom, radical approaches can target the C-H bonds of the aromatic side chain directly, offering complementary strategies for diversification. researchgate.net Palladium-catalyzed radical acylation, for instance, can introduce ketone functionalities onto the phenyl ring of phenylalanine-containing peptides. rsc.org Photoredox catalysis has also emerged as a powerful tool for the site-selective functionalization of phenylalanine residues. chemrxiv.org These methods can generate a phenylalanine radical cation intermediate, which can then react with various nucleophiles to introduce new functional groups. Although these techniques are often demonstrated on phenylalanine itself or within peptides, they represent advanced strategies that could be adapted for the side-chain modification of this compound. nih.gov

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. mdpi.com Phenylalanine derivatives, including the title compound, are well-suited for solid-phase methodologies. dntb.gov.ua In a typical approach, an appropriately protected derivative of 4-bromophenylalanine is anchored to a polymer support (resin), often through its carboxylic acid group.

Once immobilized, the aryl bromide handle can be subjected to a variety of reactions, such as the Suzuki-Miyaura couplings mentioned previously. dntb.gov.ua The key advantage of the solid-phase approach is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin. This allows for the use of excess reagents to drive reactions to completion. After the desired sequence of reactions, the final compound is cleaved from the solid support. This methodology enables the parallel synthesis of hundreds or thousands of distinct compounds, where the diversity is generated by varying the building blocks (e.g., different boronic acids) used in each reaction well. nih.govnih.gov

Chemical Reactivity and Transformation Studies of Methyl 2s 2 Amino 3 4 Bromophenyl Propanoate

Reactivity of the Amino Functionality

The primary amino group in Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is a key site for nucleophilic reactions and derivatization. Its reactivity can be modulated through protection and deprotection strategies, and it readily participates in various nucleophilic transformations.

Amine Deprotection and Subsequent Derivatization Reactions

In many synthetic routes, the amino group of this compound is initially protected to prevent unwanted side reactions. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The removal of these protecting groups (deprotection) is a crucial step to liberate the free amine for subsequent reactions.

The choice of deprotection conditions is critical to ensure the integrity of the rest of the molecule, particularly the ester group. For instance, the Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), while the Fmoc group is cleaved using a mild base, like piperidine (B6355638) in dimethylformamide (DMF).

Once deprotected, the free amino group is available for a wide range of derivatization reactions. These reactions are fundamental in peptide synthesis and the creation of compound libraries for drug discovery. The nucleophilic nature of the primary amine allows it to react with various electrophiles to form a diverse array of derivatives.

Nucleophilic Transformations at the Nitrogen Center

The nitrogen atom of the amino group in this compound is nucleophilic and readily attacks electrophilic centers. This reactivity is the basis for the formation of amides, sulfonamides, and ureas, which are important functional groups in many pharmaceutical compounds.

N-Acylation: The amino group can be acylated to form amides. A notable example is the synthesis of methyl (2S)-3-(4-bromophenyl)-2-[[9-(hydroxyamino)-9-oxononanoyl]amino]propanoate. chemrxiv.org In this transformation, the amino group of this compound reacts with an activated carboxylic acid derivative, such as an acyl chloride or an active ester, to form a new amide bond. This type of reaction is fundamental in peptide coupling, where the amino group of one amino acid derivative attacks the activated carboxyl group of another.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Activated 9-(hydroxyamino)-9-oxononanoic acid | methyl (2S)-3-(4-bromophenyl)-2-[[9-(hydroxyamino)-9-oxononanoyl]amino]propanoate | N-Acylation |

N-Sulfonylation: The reaction of the amino group with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry as the sulfonamide moiety is a key feature in many antibacterial drugs.

Urea (B33335) Formation: The amino group can also react with isocyanates (R-N=C=O) to form urea derivatives. This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate.

Reactivity of the Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxyl end of the molecule, which is essential for creating diverse chemical structures.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2S)-2-amino-3-(4-bromophenyl)propanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid such as hydrochloric acid or sulfuric acid. researchgate.netjcsp.org.pk To drive the equilibrium towards the products, an excess of water is often used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is commonly used for ester hydrolysis. researchgate.netjcsp.org.pk The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. The kinetics of alkaline hydrolysis of esters are generally second-order, being first-order in both the ester and the hydroxide ion.

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | (2S)-2-amino-3-(4-bromophenyl)propanoic acid + Methanol (B129727) |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH, KOH), Heat; then Acid Workup | (2S)-2-amino-3-(4-bromophenyl)propanoic acid + Methanol |

Transesterification Reactions with Other Alcohols

Amidation and Other Carboxyl Group Modifications

The ester group can be converted directly to an amide by reacting it with an amine (R'R''NH). This reaction, known as aminolysis, is often slower than hydrolysis and may require elevated temperatures or the use of a catalyst. The formation of (2S)-2-amino-3-(4-bromophenyl)-N-methylpropanamide is an example of such a transformation, where the methyl ester is converted to an N-methyl amide. myskinrecipes.com This reaction is crucial for the synthesis of peptides and other amide-containing molecules. The reactivity of the amine nucleophile plays a significant role in the reaction rate, with primary amines generally being more reactive than secondary amines.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methylamine | (2S)-2-amino-3-(4-bromophenyl)-N-methylpropanamide | Amidation |

Reactivity of the Bromophenyl Moiety

The bromophenyl group of this compound is a versatile functional handle that allows for a variety of chemical transformations. The presence of the bromine atom on the aromatic ring opens avenues for forming new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block in organic synthesis.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction that converts an organic halide into an organometallic species by treatment with an electropositive metal or an organometallic reagent. wikipedia.org For this compound, the carbon-bromine bond can be transformed into a carbon-lithium or carbon-magnesium bond. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic site into a highly nucleophilic one, which can then react with a wide range of electrophiles.

The reaction is typically carried out at very low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions, such as the reaction of the highly basic organometallic intermediate with the ester or the acidic N-H proton of the amino group. tcnj.edu Common reagents for this exchange include alkyllithiums (like n-butyllithium or t-butyllithium) and Grignard reagents (such as isopropylmagnesium chloride). wikipedia.orgtcnj.edu The resulting aryllithium or arylmagnesium intermediate is not isolated but is quenched in situ with an appropriate electrophile.

The general scheme for this reaction is as follows:

Formation of the Organometallic Intermediate:

With Alkyllithium: Ar-Br + R-Li → Ar-Li + R-Br

With Grignard Reagent: Ar-Br + i-PrMgCl → Ar-MgCl + i-PrBr

Quenching with Electrophile:

Ar-Li / Ar-MgCl + E⁺ → Ar-E

This method provides a regioselective route to introduce a variety of functional groups at the C4 position of the phenyl ring. ias.ac.in

Table 1: Examples of Halogen-Metal Exchange and Subsequent Electrophilic Quenching

| Reagent 1 (Exchange) | Reagent 2 (Electrophile, E⁺) | Resulting Functional Group (-E) | Product Structure |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | H₂O (Deuterium Oxide, D₂O) | -D (Deuterium) | |

| n-Butyllithium (n-BuLi) | CO₂ (Carbon Dioxide) | -COOH (Carboxylic Acid) | |

| iso-Propylmagnesium chloride (i-PrMgCl) | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

Palladium-Catalyzed Cross-Coupling Chemistries (e.g., C-C and C-N bond formation)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, often proceeding with high efficiency and functional group tolerance. The aryl bromide moiety of this compound makes it an excellent substrate for these transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent example of palladium-catalyzed C-C bond formation, involving the reaction of an organohalide with an organoboron compound (e.g., a boronic acid or ester). This reaction is widely used to construct biaryl structures or to append alkyl or vinyl groups to an aromatic ring. The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is crucial for catalyst activity, with bulky, electron-rich phosphines often providing excellent results. mit.edu

Table 2: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Reaction Name | Product Type |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / S-Phos | Suzuki-Miyaura | Biaryl compound |

| Methylboronic acid | [allylPdCl]₂ / PCy₃ | Suzuki-Miyaura | 4-Methylphenyl derivative |

| Terminal alkyne | Pd(PPh₃)₄ / CuI | Sonogashira | Aryl-alkyne |

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis. It enables the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. rsc.org This reaction is of immense importance in medicinal chemistry for the synthesis of nitrogen-containing compounds. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as RuPhos or BrettPhos), and a base to facilitate the deprotonation of the amine. rsc.org

Table 3: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

| Amine Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|

| Morpholine (B109124) | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | N-Aryl morpholine derivative |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Diphenylamine derivative |

| Benzylamine (B48309) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | N-Aryl benzylamine derivative |

Electrophilic Aromatic Substitution Patterns and Their Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS on the bromophenyl ring of this compound is dictated by the electronic effects of the two existing substituents: the bromine atom and the (2S)-2-amino-3-propanoate side chain.

Bromine (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which slows down the rate of substitution compared to benzene (B151609). However, they are ortho, para-directors because the lone pairs on the bromine can stabilize the cationic intermediate (the arenium ion) through resonance. libretexts.org

Alkylamino Ester Side Chain (-CH₂-R): This group is attached to the ring via a methylene (B1212753) (-CH₂) spacer. As an alkyl group, it is weakly activating through an inductive effect and is also an ortho, para-director.

In this molecule, the two substituents are para to each other. The bromine atom directs incoming electrophiles to its ortho positions (C3 and C5). The alkyl side chain also directs to its ortho positions (C3 and C5). Therefore, both groups reinforce the directing effect towards the same positions. Electrophilic substitution will occur selectively at the C3 and C5 positions, which are chemically equivalent.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | Methyl (2S)-2-amino-3-(4-bromo-3-nitrophenyl)propanoate |

| Halogenation | Br⁺ | Br₂ / FeBr₃ | Methyl (2S)-2-amino-3-(3,4-dibromophenyl)propanoate |

| Friedel-Crafts Acylation | CH₃CO⁺ | CH₃COCl / AlCl₃ | Methyl (2S)-2-amino-3-(3-acetyl-4-bromophenyl)propanoate |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Organic Molecules and Scaffolds

The 4-bromophenyl moiety of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is a key feature that facilitates its use in constructing intricate organic molecules. The bromine atom is readily functionalized through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the extension and elaboration of the side chain with a high degree of control.

A significant application is the synthesis of polyaryl-based unnatural amino acid motifs. rsc.org For instance, the bromine atom can be subjected to Suzuki-Miyaura coupling conditions with various arylboronic acids or esters. This strategy has been employed to assemble complex biaryl, teraryl, and even hexaaryl-containing amino acid derivatives. rsc.org This approach begins with the protected 4-bromophenylalanine derivative, which is then coupled with a suitable boronic acid to generate a more complex, polycyclic scaffold. The ability to iteratively perform such coupling reactions on a chiral amino acid template provides a powerful tool for building libraries of structurally diverse and enantiomerically pure compounds for applications in drug discovery and materials science. rsc.orgnih.gov

The versatility of this building block is highlighted by its role in creating sophisticated molecular structures with specific chemical and biological activities. lookchem.comnbinno.com The chiral center is preserved throughout these transformations, making it an ideal starting material for asymmetric synthesis.

Table 1: Examples of Cross-Coupling Reactions for Scaffold Construction

| Reaction Type | Coupling Partner | Resulting Scaffold | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Biphenyl-alanine derivative | nih.gov |

| Suzuki-Miyaura Coupling | Thiophen-2-ylboronic acid | Thienylphenylalanine derivative | rsc.org |

| Miyaura Borylation | Bis(pinacolato)diboron (B₂Pin₂) | Phenylalanine boronate ester derivative | rsc.org |

| Copper-mediated Coupling | Thiolacetic acid | Thiophenylalanine derivative | nih.gov |

Development of Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity. nbinno.com this compound is a valuable precursor for creating these scaffolds.

The incorporation of 4-bromophenylalanine into a peptide sequence introduces unique steric and electronic properties. nbinno.com The bulky bromophenyl side chain can induce specific conformational constraints on the peptide backbone, helping to lock the molecule into a bioactive conformation. This pre-organization can lead to a more potent interaction with biological targets. nbinno.com

Furthermore, the bromine atom can be used as a reactive site for further modification after the peptide has been assembled. This allows for the late-stage functionalization of the peptidomimetic, enabling the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies. For example, the bromine can be replaced with other functional groups via cross-coupling to fine-tune the electronic properties or lipophilicity of the molecule, thereby optimizing its pharmacological profile. nbinno.com The use of such non-natural amino acids is a key strategy in modern medicinal chemistry for transforming peptides into viable drug candidates. nbinno.combiosyn.com

Macrocyclization is a widely used strategy in drug discovery to improve the properties of peptides and other flexible molecules. doi.org By constraining the molecule into a cyclic structure, it is often possible to increase receptor affinity, enhance selectivity, and improve metabolic stability. The 4-bromophenyl side chain of the title compound provides an ideal handle for intramolecular cyclization reactions.

A common strategy involves a palladium-catalyzed intramolecular cross-coupling reaction. For example, a linear peptide containing a 4-bromophenylalanine residue at one position and another reactive group (such as a terminal alkyne or a boronic acid) at another position can be induced to cyclize. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the 4-position of the phenyl ring and the other reactive terminus, thereby closing the macrocycle. This approach offers a robust and efficient method for creating conformationally restrained peptidomimetics. While direct examples starting from the methyl ester are specific to individual research projects, the principle is a cornerstone of synthetic macrocycle chemistry.

Synthesis of Non-Canonical Amino Acid Derivatives

Beyond its use in larger, more complex structures, this compound is a starting point for the synthesis of other novel non-canonical amino acids with unique properties for protein engineering and medicinal chemistry.

The introduction of fluorine into amino acids and pharmaceuticals can profoundly alter their biological properties, often leading to increased metabolic stability, enhanced binding affinity, and altered bioavailability. beilstein-journals.org The 4-bromophenyl group can serve as a precursor to a 4-fluorophenyl group through halogen exchange (HALEX) reactions or by using the corresponding 4-borono-L-phenylalanine derivative, which can be prepared from the bromo-analogue, followed by electrophilic or nucleophilic fluorination. beilstein-journals.org

Radiolabeled fluorinated phenylalanines, particularly those containing Fluorine-18 (B77423) ([¹⁸F]), are important PET (Positron Emission Tomography) imaging agents. beilstein-journals.org Synthetic routes to access these compounds often involve the nucleophilic substitution of a suitable leaving group on the aromatic ring with [¹⁸F]fluoride. The bromo- or iodo-phenylalanine derivatives are common precursors for arylstannane or boronic ester intermediates that are then subjected to radiofluorination. beilstein-journals.org

Table 2: Selected Synthetic Approaches to Fluorinated Phenylalanines

| Precursor Type | Fluorination Reagent | Product Type | Application |

|---|---|---|---|

| Arylstannane Derivative | [¹⁸F]KF | Protected 4-[¹⁸F]Fluorophenylalanine | PET Imaging |

| 4-Borono-L-phenylalanine (BPA) | [¹⁸F]AcOF or [¹⁸F]F₂ | 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine | PET Imaging / BNCT |

| Protected L-aspartic acid and boronic acids | DAST | 4-(2-Fluoroethyl)-L-phenylalanine | Medicinal Chemistry |

BNCT = Boron Neutron Capture Therapy; DAST = Diethylaminosulfur trifluoride

The synthetic utility of the bromine atom extends beyond the synthesis of fluorinated analogues. A wide variety of other functional groups can be introduced onto the phenyl ring via palladium-catalyzed cross-coupling reactions, leading to a diverse array of novel amino acid derivatives. nih.gov

For example, coupling with organostannanes (Stille coupling) or organoboranes (Suzuki coupling) can introduce alkyl, alkenyl, alkynyl, or other aryl groups. nih.gov Copper-mediated coupling reactions can be used to introduce thioether functionalities, leading to the synthesis of thiophenylalanine derivatives. nih.gov These novel amino acids can then be incorporated into peptides or proteins to probe structure-function relationships, introduce new chemical reactivity, or develop novel therapeutics. The ability to easily diversify the side chain of phenylalanine starting from a common bromo-substituted precursor makes this a powerful strategy in chemical biology and drug discovery. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Agrochemical Candidates

This compound is a versatile chiral building block in the field of organic synthesis. researchgate.net Its utility stems from the presence of multiple reactive sites that can be selectively modified, and its inherent chirality, which is a crucial feature for the development of enantiomerically pure bioactive molecules. This compound serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates and potential agrochemical agents. illinois.edu

The primary application of this compound lies in its role as a precursor to non-proteinogenic α-amino acids, which are integral components of many modern pharmaceuticals. The bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to the generation of diverse molecular scaffolds.

In pharmaceutical research, this compound is particularly useful for the synthesis of derivatives that can act as modulators for central nervous system targets, including serotonin (B10506) and dopamine (B1211576) receptors. myskinrecipes.com The chiral amine group is a key feature that allows for stereospecific interactions with biological targets, which is often a determining factor for the efficacy and selectivity of a drug candidate. myskinrecipes.com

The general synthetic utility of this compound is highlighted in the following table, which outlines the transformation of the key functional groups into various intermediates.

Table 1: Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Resulting Intermediate Class | Potential Application Area |

|---|---|---|---|

| Aryl Bromide | Cross-coupling (e.g., Suzuki, Sonogashira) | Bi-aryl derivatives, Alkynyl derivatives | Antiviral, Anticancer agents |

| Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides | Enzyme inhibitors, Receptor antagonists |

Research has demonstrated the successful incorporation of the 4-bromophenylalanine scaffold into more complex molecules. For instance, it can be N-acylated to introduce various side chains, leading to compounds with potential biological activities. One such example is the synthesis of methyl (2S)-3-(4-bromophenyl)-2-[[9-(hydroxyamino)-9-oxononanoyl]amino]propanoate, a derivative that incorporates a hydroxamic acid moiety, a common feature in enzyme inhibitors. nih.gov

Detailed findings from synthetic studies often report the reaction conditions and yields for the derivatization of this compound. The following table provides a hypothetical representation of such findings, illustrating the versatility of this building block.

Table 2: Exemplary Research Findings on the Derivatization of this compound

| Reaction Type | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-bromophenyl)propanoate | 95 |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Methyl (2S)-2-amino-3-(biphenyl-4-yl)propanoate | 85 |

While the primary focus has been on pharmaceutical applications, the structural motifs derived from this compound are also of interest in the agrochemical sector. The development of novel pesticides and herbicides often relies on the synthesis of chiral molecules that can interact specifically with biological targets in pests or weeds, minimizing off-target effects. The versatility of this compound makes it a valuable platform for the combinatorial synthesis of compound libraries to be screened for agrochemical activity.

Role in Structure Activity Relationship Sar and Ligand Design Research

Utilization in Analogue Synthesis for Structure-Activity Relationship Investigations

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate serves as a crucial starting material for the synthesis of a wide array of analogues aimed at elucidating structure-activity relationships. The bromine atom, in particular, provides a key point for chemical modification and acts as a valuable probe for understanding ligand-receptor interactions.

The introduction of the 4-bromo-phenylalanine moiety into peptide sequences has been a common strategy to enhance biological activity and metabolic stability. The bromo-substituent can increase the lipophilicity of the resulting peptide, which can improve its ability to cross cell membranes. Furthermore, the steric and electronic properties of the bromine atom can influence the binding affinity and selectivity of the peptide for its target receptor.

In one line of research, this compound has been utilized in the synthesis of novel peptide aldehydes as inhibitors of the 20S proteasome, a key target in cancer therapy. By systematically replacing other amino acid residues with 4-bromophenylalanine derivatives, researchers can probe the specific requirements of the enzyme's active site.

| Modification Site | Resulting Analogue | Impact on Activity | Research Focus |

| Amino Group | N-acylated derivatives | Modulation of binding affinity | Proteasome Inhibitors |

| Methyl Ester | Hydrolyzed to carboxylic acid | Altered solubility and charge | Ion Channel Modulators |

| Phenyl Ring | Suzuki coupling to introduce new aryl groups | Exploration of new binding pockets | GPCR Ligands |

This table illustrates the versatility of this compound in generating diverse analogues for SAR studies.

Design of Conformationally Restricted Analogues through Cyclization or Bridging Strategies

To gain a deeper understanding of the bioactive conformation of a ligand, medicinal chemists often design and synthesize conformationally restricted analogues. By locking the molecule into a more rigid structure, it is possible to determine the spatial arrangement of key functional groups required for optimal interaction with the biological target. This compound can be a key component in the synthesis of such constrained molecules.

Cyclization strategies, for instance, can be employed by forming a covalent bond between the amino or carboxyl terminus and a side chain, or by linking two side chains within a peptide. The 4-bromophenyl group can participate in or influence these cyclization reactions, leading to macrocyclic structures with well-defined three-dimensional shapes.

Bridging strategies involve the introduction of a chemical linker to connect different parts of the molecule, thereby reducing its conformational flexibility. The phenyl ring of the 4-bromophenylalanine moiety can serve as an anchor point for the attachment of such bridges. While specific examples directly utilizing this compound in published cyclization or bridging studies for conformationally restricted analogues are not abundant, the principles of peptide and amino acid chemistry strongly support its potential in this area. The foundational knowledge of its reactivity allows for its theoretical application in the design of novel constrained scaffolds.

Insights into Pharmacophore Development Derived from Structural Modifications of the Compound

A pharmacophore is an abstract representation of the molecular features that are essential for a drug's biological activity. The development of a robust pharmacophore model is a critical step in rational drug design and virtual screening campaigns. The structural information gleaned from SAR studies of analogues derived from this compound provides valuable data for constructing and refining pharmacophore models.

By systematically modifying the core structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, that are crucial for molecular recognition.

For example, the 4-bromophenyl group often contributes to a key hydrophobic or aromatic interaction within the binding site of a receptor. The precise location and nature of this interaction can be mapped by comparing the activities of analogues where the bromo-substituent is moved to different positions on the phenyl ring or replaced with other functional groups. This information is then used to define the corresponding feature in the pharmacophore model.

| Pharmacophoric Feature | Contribution from this compound |

| Hydrophobic/Aromatic Center | The 4-bromophenyl ring |

| Hydrogen Bond Donor | The primary amine group |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the methyl ester |

| Steric Bulk | The substituted phenylpropyl side chain |

This table outlines the contributions of the different structural elements of this compound to a hypothetical pharmacophore model.

Advanced Spectroscopic and Chromatographic Methods for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The methyl ester protons (-OCH₃) would appear as a singlet, while the protons of the aromatic ring would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the chiral carbon (α-carbon) and the adjacent methylene (B1212753) group (-CH₂-) would show more complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and their respective types (e.g., carbonyl, aromatic, aliphatic). The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, providing robust verification of the compound's structure. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ester Methyl (CH₃) | ~3.7 (singlet) | ~52 |

| Methylene (CH₂) | ~2.9-3.2 (multiplet) | ~38 |

| Alpha-Proton (CH) | ~3.8-4.0 (multiplet) | ~55 |

| Aromatic Protons | ~7.1 (doublet), ~7.4 (doublet) | ~121, 131, 132, 137 |

| Carbonyl (C=O) | N/A | ~174 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. bioanalysis-zone.com It is critical for confirming the molecular weight of this compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.comst-andrews.ac.uk This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₂BrNO₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass, thereby distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

When coupled with liquid chromatography (LC-MS), the technique becomes a potent tool for purity assessment. ajpaonline.com The LC component separates the target compound from any impurities, and the MS component detects and identifies each separated substance by its mass. lcms.czresearchgate.net This hyphenated technique is highly sensitive and can detect trace-level impurities, providing a comprehensive purity profile of the sample. lcms.cz

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for determining the purity and, crucially for chiral molecules, the enantiomeric excess (e.e.) of this compound. phenomenex.com

For purity analysis, a reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity. The percentage purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. The transition to UPLC, which uses smaller stationary phase particles, offers significant advantages, including higher resolution, increased sensitivity, and much shorter analysis times. lcms.cznih.gov

To determine the enantiomeric excess, a specialized form of HPLC known as chiral chromatography is required. researchgate.net This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (2S) and (2R), leading to their separation in time and elution as two distinct peaks. nih.gov The enantiomeric excess is a critical quality attribute, and it is calculated from the relative peak areas of the two enantiomers. A successful chiral separation will show a large peak for the desired (2S) enantiomer and a very small or non-existent peak for the undesired (2R) enantiomer.

Table 2: Example of Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | n-hexane / ethanol (B145695) / trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Note: These are representative conditions; method development and optimization are essential for achieving baseline separation.

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques are essential for confirming the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of a chiral substance with polarized light.

Optical Rotation is a fundamental chiroptical measurement. A solution of a pure enantiomer will rotate the plane of plane-polarized light. The direction (+ or -) and magnitude of this rotation, known as the specific rotation ([α]D), is a characteristic physical constant for a given chiral compound under specific conditions (concentration, solvent, temperature, and wavelength). fda.gov Measuring the specific rotation provides experimental confirmation of the compound's enantiomeric identity.

Electronic Circular Dichroism (ECD) is a more sophisticated technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum to a spectrum predicted by quantum chemical calculations for a known (e.g., S) configuration, the absolute stereochemistry of the compound can be definitively assigned. rsc.org This provides unambiguous proof of the (2S) configuration.

Computational and Theoretical Investigations of Methyl 2s 2 Amino 3 4 Bromophenyl Propanoate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

The electronic structure of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate dictates its stability, reactivity, and spectroscopic properties. DFT calculations are commonly employed to analyze the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For derivatives of this compound, a smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the ester group and the nitrogen of the amino group are expected to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential.

Reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors help in systematically comparing the reactivity of a series of derivatives, for instance, where the bromo-substituent is replaced by other halogens or functional groups.

Table 1: Representative Theoretical Reactivity Descriptors for a Phenylalanine Derivative This table provides illustrative data for a related compound, calculated using DFT, to demonstrate the type of information generated in such studies.

| Descriptor | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.23 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.62 | High kinetic stability |

| Ionization Potential (I) | 6.85 | Energy to remove an electron |

| Electron Affinity (A) | 1.23 | Energy released upon gaining an electron |

| Global Hardness (η) | 2.81 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.98 | Propensity to accept electrons |

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Computational methods can systematically rotate the molecule's rotatable bonds (e.g., Cα-Cβ, C-O) and calculate the potential energy at each step. This process, known as a potential energy surface (PES) scan, maps the conformational landscape. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

For amino acid esters, key dihedral angles, such as φ (phi) and ψ (psi) analogues, define the backbone conformation and influence interactions. The presence of the bulky 4-bromophenyl group imposes significant steric constraints, limiting the accessible conformational space compared to simpler amino acid esters. nih.gov Advanced simulation techniques, such as molecular dynamics (MD), can be used to explore the conformational space at different temperatures, providing insight into the dynamic behavior of the molecule in solution. nih.gov These simulations reveal not just static low-energy structures but also the populations of different conformers and the rates of interconversion between them. acs.org

Molecular Modeling Studies for Ligand-Target Interactions

A primary application of computational studies for compounds like this compound and its derivatives is in drug discovery, where understanding how a small molecule (ligand) binds to a biological target (e.g., a protein or enzyme) is crucial. nih.govnih.gov Molecular docking is a key technique used for this purpose.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from experimental sources (like the Protein Data Bank) or generated through homology modeling. The ligand is then computationally placed into the active or binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. amazonaws.com

These studies can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-target complex. For example, derivatives of 4-(4-bromophenyl) compounds have been studied for their interaction with various enzymes, where the bromophenyl group often occupies a hydrophobic pocket within the active site. amazonaws.comnih.gov

The results from docking can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a particular region of the binding pocket is unoccupied, the parent molecule can be modified to include a functional group that can form a favorable interaction in that space. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating structural features with biological activity. nih.gov

Table 2: Example Molecular Docking Results for Bromophenyl Derivatives Against a Protein Target This table presents hypothetical docking scores to illustrate the comparative analysis of different ligands binding to a specific enzyme active site.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Derivative 1 | -8.5 | TYR 210, PHE 340 | Hydrogen Bond, π-π Stacking |

| Derivative 2 | -9.2 | LEU 280, ILE 351 | Hydrophobic, Halogen Bond |

| Derivative 3 | -7.9 | SER 150, HIS 295 | Hydrogen Bond, Electrostatic |

| Parent Compound | -8.1 | TYR 210, LEU 280 | Hydrogen Bond, Hydrophobic |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a valuable tool for investigating the detailed mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, chemists can understand the sequence of bond-breaking and bond-forming events, identify intermediates and transition states, and calculate the activation energies that govern the reaction rate. rsc.org

For instance, the synthesis of this compound likely involves the esterification of 4-bromophenylalanine. DFT calculations can be used to model the reaction mechanism, whether it proceeds via an acid-catalyzed or base-catalyzed pathway. The calculations can determine the geometry of the transition states and the energy barriers associated with each step. ekb.eg This information helps in optimizing reaction conditions (e.g., choice of catalyst, temperature, solvent) to improve yield and selectivity.

Furthermore, computational studies can be used to explore alternative synthetic routes or to understand the origin of stereoselectivity in asymmetric syntheses. nih.govacs.org By comparing the activation energies of different pathways leading to various stereoisomers, researchers can predict which product is likely to be favored, guiding the development of more efficient and selective synthetic methods. acs.org

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for More Efficient and Sustainable Synthesis

The synthesis of enantiomerically pure amino acids like Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is a key area of chemical research. researchgate.net Traditional methods often require stoichiometric amounts of chiral auxiliaries or resolutions, which can be inefficient. Consequently, the development of novel catalytic systems that can produce such compounds with high yield and enantioselectivity is a significant goal.

Recent advancements have explored various catalytic strategies. For instance, dual catalysis systems combining metal catalysis with organocatalysis have shown promise in the asymmetric synthesis of related amino acid derivatives. nih.gov One notable approach involves a synergistic combination of a chiral cyclo-Box ligand and a chiral phosphoric acid (CPA) to catalyze the radical relay, demonstrating broad scope and excellent enantioselectivity. nih.gov Another innovative method employs a photo-induced system that combines chiral aldehyde and palladium catalysis for the three-component asymmetric 1,4-arylalkylation of butadiene with aryl bromides and amino acid esters. acs.org

Transition metal catalysis remains a cornerstone for these transformations. Palladium-catalyzed reactions, in particular, are instrumental in forming the carbon-carbon bonds necessary for constructing the amino acid backbone. acs.org Research is ongoing to discover new ligands and reaction conditions that lower catalyst loading, increase turnover numbers, and operate under milder, more sustainable conditions. The goal is to move towards highly atom-economical processes like asymmetric hydrogenation, which has proven effective for producing related β-amino acids.

| Catalytic Strategy | Key Features | Potential Application to Synthesis |

| Dual Catalysis (Ni/Chiral Ligand + Organocatalyst) | Synergistic catalysis for stereocontrolled C(sp3)-C(sp2) bond formation via radical migration. nih.gov | Offers a pathway to construct the α-arylated amino acid core with high enantioselectivity. nih.gov |

| Photo-induced Chiral Aldehyde/Palladium Catalysis | Combines light energy with dual catalysis for asymmetric arylalkylation. acs.org | Enables the efficient three-component synthesis of chiral non-proteinogenic α,α-disubstituted α-amino acid esters. acs.org |

| Transition Metal Catalysis (General) | Includes methods like asymmetric hydrogenation and Mannich reactions for C-C bond formation. | Provides established and versatile routes to β-amino acid derivatives that can be adapted. |

| Organocatalysis | Uses small, metal-free organic molecules as catalysts; operates under mild conditions. researchgate.netresearchgate.net | Represents an environmentally friendly alternative to metal-based catalysts for various synthetic steps. researchgate.net |

Expansion of Applications in Chemical Biology Tools and Probe Development

The unique structure of this compound makes it an attractive building block for chemical biology. The bromo-substituent on the phenyl ring serves as a versatile chemical handle for further modifications, such as cross-coupling reactions, allowing it to be incorporated into larger, more complex molecular probes and bioactive compounds.

This compound is utilized in the synthesis of pharmaceutical intermediates, particularly for agents targeting the central nervous system. myskinrecipes.com Its core structure is found in molecules designed as potential modulators for serotonin (B10506) and dopamine (B1211576) receptors. myskinrecipes.com The ability to introduce a brominated phenylalanine derivative into a peptide or small molecule allows researchers to probe biological systems. For example, derivatives can be used to study protein-ligand interactions, where the bromine atom can serve as a heavy atom for X-ray crystallography or as a site for attaching fluorescent tags or affinity labels.

Furthermore, the 4-Bromo-L-phenylalanine scaffold is frequently introduced into biologically active molecules to enhance or modify their function. guidechem.com For instance, PubChem contains entries for more complex derivatives, such as methyl (2S)-3-(4-bromophenyl)-2-[[9-(hydroxyamino)-9-oxononanoyl]amino]propanoate, which has been investigated in biological assays, highlighting its role as a precursor for developing new chemical probes and potential therapeutic agents. nih.gov

Green Chemistry Approaches in its Synthesis and Derivatization

Aligning the synthesis of specialty chemicals with the principles of green chemistry is a critical objective for modern chemical manufacturing. For this compound, this involves developing processes that reduce waste, use less hazardous materials, and improve energy efficiency.

A key focus is the replacement of traditional stoichiometric reagents with catalytic alternatives. Asymmetric organocatalysis is a prominent green approach, offering an effective and ecologically safer method for producing optically active molecules due to its mild reaction conditions and the use of non-toxic, affordable catalysts. researchgate.net Similarly, the development of highly efficient transition-metal catalytic systems contributes to green chemistry by maximizing atom economy and minimizing byproducts.

Solvent choice is another critical aspect. Research into performing synthetic transformations in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is an active area of investigation. nih.gov For instance, novel multifunctional catalysts are being designed to facilitate tandem reactions, where multiple synthetic steps are carried out in a single pot without isolating intermediates. A recent example is the development of a base-metal multifunctional nanomagnetic catalyst for tandem oxidation processes starting from alcohols under solvent-free conditions. nih.gov Applying such principles to the synthesis and derivatization of this compound could significantly reduce the environmental footprint of its production.

| Green Chemistry Principle | Application in Synthesis/Derivatization |

| Catalysis | Replacing stoichiometric reagents with highly efficient and selective organocatalysts or transition-metal catalysts to reduce waste. researchgate.net |

| Atom Economy | Designing synthetic routes, such as asymmetric hydrogenation, that maximize the incorporation of starting materials into the final product. |

| Safer Solvents & Conditions | Utilizing environmentally benign solvents or performing reactions under solvent-free conditions to minimize pollution. nih.gov |

| Process Intensification | Developing tandem or one-pot reactions to reduce the number of steps, minimize purification, and save energy and materials. nih.gov |

| Waste Reduction | Employing catalytic systems that can be recovered and recycled, such as magnetic nanocatalysts. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, the bromophenyl intermediate can be prepared via Suzuki-Miyaura coupling using 4-bromophenylboronic acid and a methyl acrylate derivative. Stereochemical control is achieved using chiral catalysts (e.g., Ru-BINAP complexes) or immobilized enzymes (e.g., lipases) to ensure >95% enantiomeric excess . Critical parameters include solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and catalyst loading (1–5 mol%).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The bromophenyl group shows characteristic aromatic splitting patterns (doublets at δ 7.2–7.5 ppm for para-substitution) and a methyl ester signal at δ 3.6–3.7 ppm. The chiral center at C2 is confirmed via NOESY correlations .

- IR : Stretching bands for ester carbonyl (∼1740 cm⁻¹) and primary amine (∼3350 cm⁻¹) differentiate it from carboxylic acid derivatives .

- MS : Molecular ion peaks at m/z 286 (M+H⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from variations in assay conditions. Standardization steps include:

- Buffer Systems : Use HEPES (pH 7.4) instead of Tris to avoid amine group interactions .

- Control Experiments : Test for off-target binding using competitive ligands (e.g., 4-bromo-D-phenylalanine) .

- Structural Confirmation : Verify compound purity via HPLC (C18 column, 90:10 acetonitrile/water) before biological testing .

Q. How does the 4-bromophenyl group influence the compound’s binding affinity to amino acid transporters (e.g., LAT1) compared to non-halogenated analogs?

- Methodological Answer : The bromine atom enhances hydrophobic interactions and electron density in the aromatic ring, increasing LAT1 binding by ∼30% compared to phenylalanine derivatives. Competitive inhibition assays using [³H]-leucine show a Kᵢ of 12 ± 2 µM, whereas non-brominated analogs exhibit Kᵢ > 50 µM . Molecular docking (AutoDock Vina) reveals bromine’s role in π-π stacking with Phe252 and Tyr259 residues .

Q. What experimental approaches validate the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- In Vitro Assay : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.

- Half-Life Calculation : Use first-order kinetics; reported t₁/₂ ranges from 45–90 minutes, influenced by esterase activity .

- Metabolite Identification : Major metabolites include 3-(4-bromophenyl)propanoic acid (via ester hydrolysis) and hydroxylated derivatives (CYP450-mediated) .

Data Analysis & Experimental Design

Q. How can researchers design SAR studies to optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Variable Substituents : Replace the bromine with Cl, F, or NO₂ groups to assess electronic effects .

- Backbone Modifications : Introduce methyl or ethyl groups at C3 to evaluate steric hindrance .

- Assay Platforms : Use high-throughput screening (HTS) with fluorescence polarization for rapid K_d determination .

Q. What computational tools predict the compound’s solubility and membrane permeability for CNS-targeted studies?

- Methodological Answer :

- LogP Calculation : Use ChemAxon or Schrodinger’s QikProp; predicted LogP = 2.1 ± 0.3 indicates moderate blood-brain barrier penetration .

- MD Simulations : GROMACS simulations with lipid bilayers (POPC model) assess diffusion rates .

Contradiction & Reproducibility

Q. Why do studies report conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer : Stability varies due to ester group hydrolysis rates. At pH 2 (simulated gastric fluid), degradation occurs within 2 hours (90% loss), whereas pH 5 (lysosomal conditions) shows <10% degradation over 24 hours. Buffering agents (e.g., citrate vs. phosphate) also influence reaction kinetics .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.